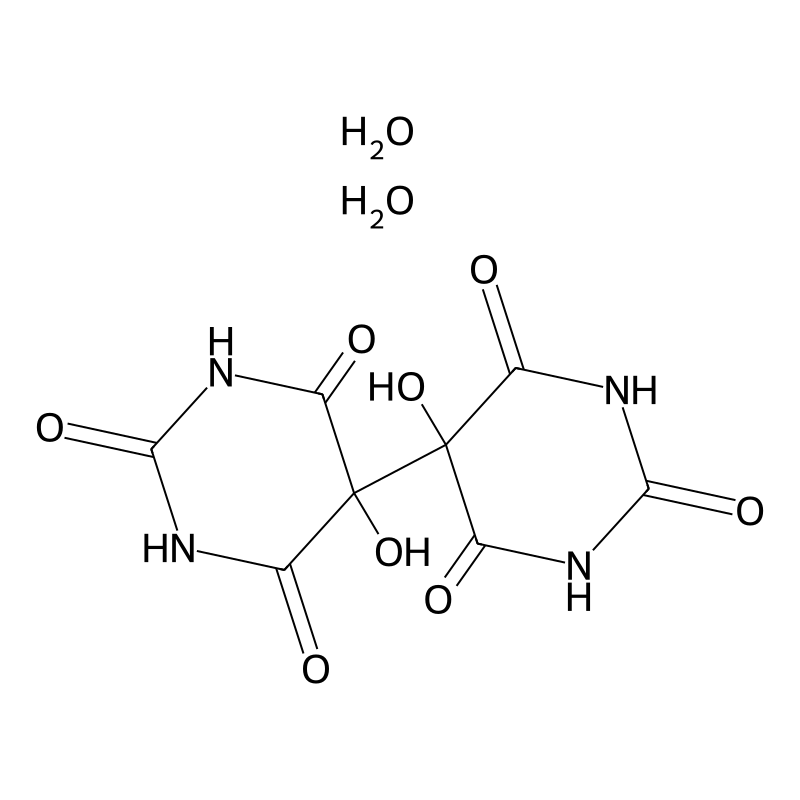

Alloxantin dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antioxidant Activity:

Alloxanthin dihydrate exhibits significant antioxidant properties due to its ability to scavenge free radicals and reactive oxygen species (ROS) []. These harmful molecules can damage cells and contribute to various age-related diseases. Studies have shown that alloxanthin dihydrate can effectively protect cells from oxidative stress in both in vitro and in vivo models [, ]. This property makes it a potential candidate for developing therapeutic strategies for conditions like neurodegenerative diseases and cardiovascular diseases.

Anti-inflammatory Effects:

Research suggests that alloxanthin dihydrate may possess anti-inflammatory properties. Studies have demonstrated its ability to suppress the production of inflammatory mediators, such as cytokines and inflammatory enzymes, in various cell types [, ]. This finding suggests its potential application in managing inflammatory conditions like arthritis, asthma, and inflammatory bowel disease.

Neuroprotective Potential:

Emerging evidence points towards the potential neuroprotective effects of alloxanthin dihydrate. Studies have shown it can protect neurons from damage induced by various neurotoxins and oxidative stress [, ]. This finding holds promise for developing neuroprotective strategies for conditions like Alzheimer's disease and Parkinson's disease.

Cancer Research:

Some preliminary studies suggest that alloxanthin dihydrate may have anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death) [, ]. While further research is needed to understand its mechanisms and efficacy, these findings warrant further investigation into the potential application of alloxanthin dihydrate in cancer therapy.

Alloxantin dihydrate is an organic compound with the chemical formula C₈H₁₀N₄O₁₀·2H₂O. It is a derivative of alloxan and is characterized by its unique structure, which includes both an oxalyl and a pyridine ring. This compound is notable for its role in various biological and chemical processes, including its applications as a photosensitizer and its use in agricultural chemistry as a fungicide, bactericide, and herbicide .

Alloxantin dihydrate acts as a protein modifier by specifically targeting arginine residues within proteins. The carbonyl groups in alloxantin dihydrate can form covalent bonds with the guanidino group (NHC(NH₂)₂⁺) of arginine, modifying the protein structure and potentially affecting its function []. This mechanism allows researchers to study protein-protein interactions and protein folding pathways [].

Alloxantin dihydrate has demonstrated various biological activities. It is known to exhibit antifungal properties, inhibiting the growth of pathogens such as Fusarium oxysporum and Rhizopus species at concentrations as low as 60 parts per million . Additionally, it has been studied for its potential effects on insulin-producing pancreatic beta cells, similar to its parent compound alloxan, although its specific mechanisms and impacts require further investigation .

The synthesis of alloxantin dihydrate can be accomplished through the following methods:

- Oxidation of Uric Acid: Uric acid is oxidized using nitric acid to produce alloxan.

- Reduction: Alloxan is then partially reduced with hydrogen sulfide to yield alloxantin.

- Hydration: The resulting alloxantin can be hydrated under controlled conditions to form alloxantin dihydrate .

These methods highlight the compound's derivation from naturally occurring substances like uric acid.

Alloxantin dihydrate finds utility in several fields:

- Agriculture: As a fungicide and bactericide, it helps control plant diseases.

- Pharmaceuticals: Its properties as a photosensitizer make it useful in developing treatments for certain bacterial infections.

- Research: It serves as a model compound in studies related to diabetes and oxidative stress due to its interactions with pancreatic cells .

Studies on alloxantin dihydrate have primarily focused on its interactions with biological molecules. It has been shown to generate reactive oxygen species when in contact with thiols, which can lead to oxidative stress in cells. This property is particularly relevant in understanding its effects on pancreatic beta cells and its potential role in inducing diabetes-like conditions in laboratory settings . Furthermore, research indicates that while it may affect rodent models significantly, its impact on human beta cells appears minimal due to differences in glucose uptake mechanisms .

Alloxantin dihydrate shares structural similarities with several other compounds derived from purines or pyrimidines. Below are some comparable compounds along with their unique characteristics:

Alloxantin dihydrate stands out due to its dual role as a photosensitizer and its specific biological activities against certain pathogens, distinguishing it from other similar compounds that may not share these properties.